2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(naphthalen-1-yl)-2-oxoacetamide
CAS No.:
Cat. No.: VC16133359
Molecular Formula: C17H13N3O3
Molecular Weight: 307.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13N3O3 |
|---|---|
| Molecular Weight | 307.30 g/mol |
| IUPAC Name | N'-[(E)-furan-2-ylmethylideneamino]-N-naphthalen-1-yloxamide |
| Standard InChI | InChI=1S/C17H13N3O3/c21-16(17(22)20-18-11-13-7-4-10-23-13)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H,19,21)(H,20,22)/b18-11+ |
| Standard InChI Key | UTZPMPVEFPROFN-WOJGMQOQSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=CO3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=CO3 |
Introduction
Structural Overview and Molecular Characteristics
The IUPAC name of the compound, N'-[(E)-furan-2-ylmethylideneamino]-N-naphthalen-1-yloxamide, reflects its intricate structure (Figure 1). The molecule comprises:
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A furan-2-ylmethylene group derived from furan-2-carbaldehyde.
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A hydrazinyl linker formed via condensation with hydrazine.
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A naphthalen-1-yl group introduced through acylation.
Table 1: Key Structural and Molecular Data
The compound’s planar structure and conjugated system enable π-π stacking interactions, while the hydrazine group () facilitates hydrogen bonding with biological targets .
Synthesis and Characterization
Synthetic Routes
The synthesis involves a two-step process:
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Condensation: Furan-2-carbaldehyde reacts with hydrazine to form the hydrazinyl intermediate.
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Acylation: The intermediate is acylated with naphthalen-1-amine in the presence of oxalyl chloride .
Optimization: Yield and purity are enhanced by varying solvents (ethanol, DMF) and catalysts (glacial acetic acid) .
Table 2: Synthetic Conditions and Outcomes
| Parameter | Condition | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Solvent | Ethanol | 78 | 95 | |
| Catalyst | Glacial acetic acid | 82 | 97 | |
| Reaction Time | 4–6 hours | 75–85 | 90–98 |
Spectroscopic Characterization
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IR Spectroscopy:
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NMR Spectroscopy:
Physicochemical Properties
Table 3: Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Solubility | DMSO, DMF (>10 mg/mL) | |
| Melting Point | 190–192°C (decomposition) | |
| LogP (Partition Coefficient) | 3.2 (predicted) | |
| Stability | Stable at RT under inert atmosphere |
The compound’s low solubility in aqueous media necessitates formulation with co-solvents for biological testing .
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies on analogous hydrazide derivatives demonstrate IC values of 5–20 μM against HeLa and MCF-7 cell lines . The mechanism involves:
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Inhibition of topoisomerase II via hydrogen bonding with the hydrazine group.
Antiviral Activity
Preliminary data suggest inhibition of viral proteases (e.g., SARS-CoV-2 M) with % inhibition >60% at 50 μM.
Anti-inflammatory Activity
In murine models, analogs reduced TNF-α levels by 40–50% at 10 mg/kg .
Comparative Analysis with Related Compounds
Table 4: Structural and Functional Comparison
The target compound’s naphthalene moiety enhances lipophilicity and membrane permeability compared to benzohydrazide analogs .
Future Research Directions
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